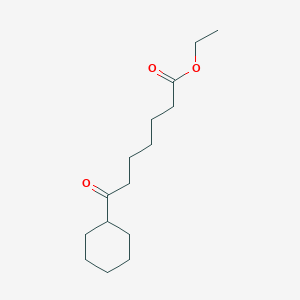

Ethyl 7-cyclohexyl-7-oxoheptanoate

Beschreibung

Overview of Alpha-Keto Esters and Their Significance in Organic Synthesis

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group positioned adjacent (at the alpha carbon) to an ester group. nih.gov This unique structural arrangement imparts a high degree of reactivity and versatility, making them valuable intermediates in a wide array of organic synthesis applications. nih.govnih.gov The electrophilicity of the keto group is enhanced, rendering it susceptible to various nucleophilic attacks. nih.gov

Their significance in organic synthesis is multifaceted:

Versatile Building Blocks: Alpha-keto esters serve as precursors for the synthesis of a diverse range of more complex molecules, including chiral tertiary alcohols and various heterocyclic compounds. nih.gov

Key Intermediates in Total Synthesis: They are crucial intermediates in the total synthesis of natural products. nih.gov Reactions such as aldol (B89426) additions, carbonyl ene reactions, and Mannich reactions often utilize the reactive keto group of these esters. nih.gov

Catalytic Asymmetric Transformations: The 1,2-dicarbonyl motif of α-keto esters allows for effective bidentate coordination to chiral catalysts, facilitating highly enantioselective transformations. nih.gov This is particularly valuable in the synthesis of chiral molecules for medicinal chemistry. nih.gov

Diverse Reaction Pathways: The conjugated system in certain alpha-keto esters allows for various reaction modes, including 1,4-addition reactions at the carbon-carbon double bond and 1,2-addition reactions at the carbonyl group. nih.gov

The synthesis of α-keto esters themselves can be achieved through several methods, such as the oxidation of α-hydroxy acids or the direct conversion of benzylimidates using molecular oxygen in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org

Contextualizing Long-Chain Aliphatic Esters and Cyclohexyl-Substituted Structures

Long-Chain Aliphatic Esters:

Long-chain aliphatic esters are esters that contain a long, straight or branched chain of carbon atoms. These compounds are found in nature and have a wide range of industrial applications. donau-chemie-group.com For instance, they are key components of fats and waxes and are used as emulsifiers and stabilizers. mdpi.com In the context of Baijiu production, long-chain fatty acid ethyl esters are believed to contribute to the quality of the spirit. mdpi.com Their physical properties, such as low volatility and low boiling points, make them suitable as solvents in various formulations, including cosmetics and coatings. donau-chemie-group.com The synthesis of these esters can be achieved through methods like the direct esterification of long-chain acids and alcohols. researchgate.net

Cyclohexyl-Substituted Structures:

The cyclohexyl group is a six-membered carbon ring that, when attached to a molecule, can significantly influence its physical and chemical properties. The inclusion of a cyclohexyl moiety can increase metabolic stability and introduce conformational restriction, which can be advantageous in medicinal chemistry. nih.gov Substituted cyclohexanes tend to adopt chair conformations to minimize steric hindrance, with larger substituents preferentially occupying the equatorial position for greater stability. libretexts.org The presence and position of substituents on the cyclohexyl ring are critical factors that can affect the biological activity of a compound. nih.gov For example, in the study of cyclohexyl-substituted phenols and quinones, the size and position of the substituents were found to be important for their inhibitory activity against certain cells. nih.gov

Research Landscape and Specific Academic Interest in Ethyl 7-Cyclohexyl-7-Oxoheptanoate as a Chemical Entity

While extensive research on this compound itself is not widely published, its structure suggests its relevance in specific research areas. The molecule combines the features of a long-chain aliphatic ester with a cyclohexyl-substituted alpha-keto group. This unique combination makes it a subject of interest for researchers exploring structure-activity relationships in various contexts.

The academic interest in this compound likely stems from its potential as:

A building block in organic synthesis: Its functional groups—the ester, the ketone, and the cyclohexyl ring—provide multiple points for chemical modification, making it a potentially useful starting material for the synthesis of more complex molecules.

A probe in medicinal chemistry: The cyclohexyl group can be used to explore the impact of a bulky, non-aromatic substituent on the biological activity of a lead compound. The long aliphatic chain can also influence properties like lipophilicity, which is crucial for drug design.

A model compound for studying reaction mechanisms: The presence of multiple reactive sites allows for the investigation of selectivity in chemical reactions.

The synthesis of related compounds, such as Ethyl 7-cyclopentyl-7-oxoheptanoate and Ethyl 7-chloro-2-oxoheptanoate, has been documented, indicating an interest in this class of molecules within the chemical community. keyorganics.netnih.govchemscene.com The study of these and other similar structures helps to build a broader understanding of how different substituents on a heptanoate (B1214049) backbone influence the compound's properties and reactivity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 7-cyclohexyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLXGLVLRGHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645648 | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-77-0 | |

| Record name | Ethyl ζ-oxocyclohexaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 Cyclohexyl 7 Oxoheptanoate

Foundational Strategies for Carbon-Carbon Bond Construction

The assembly of the carbon skeleton of ethyl 7-cyclohexyl-7-oxoheptanoate requires precise methods for forming carbon-carbon bonds to connect the cyclohexyl group, the linear seven-carbon chain, and the ester functionality.

Introduction of the Alpha-Keto Ester Functionality

The α-keto ester group is a key functional component of the target molecule. Several reliable methods exist for its introduction into a carbon framework.

One common approach is the acylation of organometallic reagents . For instance, a Grignard reagent or an organolithium compound derived from a suitable six-carbon chain precursor could react with an acylating agent like diethyl oxalate or ethyl chlorooxoacetate. mdpi.comacs.org The reaction with diethyl oxalate is a well-established route to α-keto esters. mdpi.com Similarly, ethyl chlorooxoacetate is a highly reactive acylating agent that can install the α-keto ester moiety directly. nih.govresearchgate.netchemicalbook.com Care must be taken, particularly with highly reactive Grignard reagents, to control reaction conditions (e.g., low temperatures) to prevent side reactions. acs.orgnih.gov

Another powerful technique is the Friedel-Crafts acylation . While typically used for aromatic substrates, variations of this reaction can be adapted for specific aliphatic systems. mdpi.comrsc.org Using ethyl oxalyl chloride and a Lewis acid catalyst, an appropriate substrate can be acylated to introduce the desired keto-ester functionality. mdpi.com

Transition metal-catalyzed C-H acylation represents a more modern approach. Platinum-catalyzed C-H functionalization with ethyl chlorooxoacetate has been shown to be an efficient method for introducing the α-keto ester group without decarbonylative side reactions. acs.orgnih.gov

| Method | Acylating Agent | Key Features | Potential Challenges |

| Organometallic Acylation | Diethyl oxalate, Ethyl chlorooxoacetate | Versatile, applicable to various substrates. | Requires careful temperature control to avoid side reactions. |

| Friedel-Crafts Acylation | Ethyl oxalyl chloride | Effective for specific substrates, avoids polyacylation. rsc.orgnih.gov | Limited to suitable substrates; requires a Lewis acid catalyst. |

| C-H Acylation | Ethyl chlorooxoacetate | High efficiency, oxidant-free, avoids decarbonylation. nih.gov | Requires a transition metal catalyst (e.g., Platinum). |

Methodologies for Incorporating the Cyclohexyl Moiety

Attaching the cyclohexyl group to the heptanoate (B1214049) chain at the keto-carbon is a critical step. This can be achieved through several carbon-carbon bond-forming reactions.

A primary method involves the use of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) . This nucleophilic reagent can attack an electrophilic carbon, such as the one in a nitrile or an aldehyde. Reaction with a suitable 6-carbon nitrile followed by hydrolysis is a classic route to ketones. quora.com Alternatively, addition to a 6-carbon aldehyde would yield a secondary alcohol, which can then be oxidized to the target ketone. study.com

Friedel-Crafts acylation offers a direct route if a suitable aromatic precursor is used, followed by reduction of the aromatic ring. For example, acylation of benzene with a 7-carbon acyl chloride derivative could be followed by hydrogenation of the benzene ring to a cyclohexane (B81311) ring. However, a more direct approach involves the acylation of a substrate with a reagent already containing the cyclohexyl group. For instance, the reaction between an organometallic species representing the C1-C6 chain and cyclohexanecarbonyl chloride would directly form the desired carbon skeleton.

| Method | Cyclohexyl Source | Reactant Partner | Key Features |

| Grignard Reaction | Cyclohexylmagnesium bromide | Nitrile, Aldehyde, or Ester derivative | Highly versatile and widely used for C-C bond formation. byjus.com |

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride | Organometallic reagent of the C6 chain | Direct formation of the cyclohexyl ketone structure. chemistrysteps.com |

Chain Elongation Techniques for the Heptanoate Segment

Building the seven-carbon chain of the heptanoate segment can be accomplished through stepwise elongation or by using a pre-formed C7 synthon.

A common strategy for chain elongation involves the use of Grignard reagents with difunctional electrophiles . For instance, the synthesis of the related compound ethyl 7-chloro-2-oxoheptanoate often starts with 1-bromo-5-chloropentane. chemicalbook.comgoogle.compatsnap.com This C5 precursor is converted into a Grignard reagent, which then reacts with diethyl oxalate to form the α-keto ester and extend the chain by two carbons. google.com A similar strategy could be envisioned where a cyclohexyl-containing Grignard reagent reacts with a derivative of adipic acid (a C6 chain) to form the C7 chain.

Nitrile chemistry also provides a reliable method for chain extension. An alkyl halide can react with sodium cyanide in an SN2 reaction to add one carbon and form a nitrile. The nitrile can then be hydrolyzed to a carboxylic acid or react with a Grignard reagent to form a ketone, effectively elongating the carbon chain. nih.govyoutube.com Stepwise C1-elongation cycles, involving sequences like dehydration, hydroformylation, and hydrogenation, are also established methods for building linear carbon chains. acs.org

Classical Synthetic Approaches and Reaction Sequences

These approaches focus on the formation and modification of functional groups to arrive at the final product structure.

Esterification and Transesterification Reactions

The final step in many synthetic routes to this compound would be the formation of the ethyl ester.

Fischer esterification is the most direct method if the corresponding carboxylic acid, 7-cyclohexyl-7-oxoheptanoic acid, is synthesized first. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of ethanol is typically used, or the water generated is removed. chemistrysteps.commasterorganicchemistry.com

If a different ester (e.g., a methyl ester) is formed during the synthesis, transesterification can be employed. This involves reacting the initial ester with ethanol, again typically under acidic or basic catalysis, to exchange the alkyl group of the ester to an ethyl group.

| Reaction | Reactants | Catalyst | Key Features |

| Fischer Esterification | 7-cyclohexyl-7-oxoheptanoic acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; driven by excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |

| Transesterification | Mthis compound, Ethanol | Acid or Base | Exchanges the ester's alkyl group. |

Oxidative Pathways to Keto Esters

An alternative strategy involves the formation of the keto group via oxidation of a precursor molecule. This is a fundamental transformation in organic synthesis. wikipedia.org

The most common precursor for this route is the corresponding secondary alcohol, ethyl 7-cyclohexyl-7-hydroxyheptanoate. This alcohol can be oxidized to the target ketone using a variety of oxidizing agents. byjus.com Reagents based on chromium (VI), such as chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC), are classic and effective choices for this transformation. chemistryviews.orglibretexts.org Milder, more modern reagents include Dess-Martin periodinane and conditions for Swern oxidation, which operate under non-acidic conditions. wikipedia.orgchemistryviews.org

Another pathway involves the oxidation of an α-hydroxy ester to an α-keto ester. researchgate.net If the synthetic route produces ethyl 2-hydroxy-7-cyclohexylheptanoate, this intermediate can be selectively oxidized. Nitroxyl-radical-catalyzed aerobic oxidation, for example using TEMPO or AZADO, provides a chemoselective method for converting α-hydroxy acids or esters into α-keto acids or esters. organic-chemistry.orgacs.orgacs.org

| Precursor Type | Example Oxidizing Agents | Product |

| Secondary Alcohol | Chromic acid (H₂CrO₄), PCC, Dess-Martin periodinane | Ketone chemistryviews.orgchemguide.co.uk |

| α-Hydroxy Ester | TEMPO/Ca(OCl)₂, AZADO/O₂ | α-Keto Ester researchgate.netorganic-chemistry.orgacs.org |

Alkylation and Acylation Reactions in Keto Ester Synthesis

A foundational approach to the synthesis of keto esters involves the alkylation of β-keto ester enolates, a method often referred to as acetoacetic ester synthesis. jove.comlibretexts.org This reaction begins with the deprotonation of a β-keto ester at the α-carbon, which is acidic due to its position between two carbonyl groups, to form a stabilized enolate ion. mcat-review.org This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. jove.comlibretexts.org Subsequent hydrolysis and decarboxylation of the resulting β-keto acid yields a ketone. jove.com

For the synthesis of this compound, a related strategy would involve the acylation of a suitable nucleophile. One plausible route is the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with a derivative of a C7 dicarboxylic acid monoester, such as ethyl adipoyl chloride. The Grignard reagent would act as a nucleophile, attacking the electrophilic acyl chloride.

Another classical method is the Claisen condensation, where two ester molecules react to form a β-keto ester. libretexts.org While not a direct route to a γ-keto ester, variations of this reaction, such as a crossed Claisen condensation between an appropriate ester and a ketone enolate, could be envisioned. For instance, the enolate of cyclohexyl methyl ketone could potentially be acylated with diethyl oxalate. mdpi.com

Friedel-Crafts acylation is another well-established method for forming ketones, although it is typically used for aromatic substrates. mdpi.com A variation of this reaction using an appropriate organometallic reagent and an acylating agent like ethyl oxalyl chloride could also be considered. mdpi.com

Table 1: Comparison of Classical Synthetic Reactions for Keto Ester Formation

| Reaction | Reactants | Key Features |

| Acetoacetic Ester Synthesis | β-keto ester, alkyl halide, base | Forms α-substituted ketones after decarboxylation. jove.comlibretexts.org |

| Grignard Reaction | Organomagnesium halide, acyl chloride/ester | Forms a new C-C bond by nucleophilic acyl substitution. google.com |

| Claisen Condensation | Two ester molecules, base | Forms β-keto esters. libretexts.org |

| Friedel-Crafts Acylation | Arene, acyl chloride, Lewis acid | Typically for aromatic ketones, but variations exist. mdpi.com |

Ketonization Processes of Related Esters as Precursors

Ketonization, or decarboxylative ketonization, is a process that can be employed to synthesize ketones from carboxylic acids or their esters. This typically involves heating the substrate, often in the presence of a catalyst. For the synthesis of this compound, one could hypothetically start from a diester precursor, such as a derivative of pimelic acid.

A Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a powerful tool for forming cyclic β-keto esters. vanderbilt.edu While this directly produces a cyclic product, subsequent ring-opening and modification could potentially lead to the desired linear keto ester.

A more direct, albeit potentially challenging, approach would be the selective ketonization of a diester where one ester group is converted to a ketone while the other remains intact. This would require careful control of reaction conditions and potentially the use of specific catalysts to achieve the desired chemoselectivity.

Contemporary Catalytic Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches offer significant advantages over classical stoichiometric reactions.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. One relevant transformation is the ketone-directed or mediated C-H functionalization, where a ketone's carbonyl group directs a metal catalyst to activate a C-H bond for subsequent reaction. rsc.orgsioc-journal.cn For the synthesis of this compound, a strategy could involve the coupling of a cyclohexyl ketone derivative with a suitable ester-containing coupling partner through C-H activation.

Direct C-H acylation is another powerful tool. While there have been challenges, such as decarbonylation side reactions, methods for the transition metal-catalyzed C-H acylation with reagents like ethyl chlorooxoacetate are being developed. nih.govacs.org This could potentially allow for the direct acylation of a C-H bond on a cyclohexane ring with an appropriate keto-ester fragment.

Furthermore, transition metal-catalyzed cross-coupling reactions are a mainstay of modern synthesis. A plausible route to this compound could involve the coupling of a cyclohexyl organometallic reagent with an electrophile containing the 7-oxoheptanoate backbone, catalyzed by a palladium or copper complex. A copper-catalyzed aerobic deacylation of substituted acetoacetate esters has been described as a method for preparing β-stereogenic α-keto esters. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Keto Ester Synthesis

| Catalyst Type | Reaction | Potential Application for Target Molecule |

| Palladium, Rhodium, Ruthenium | C-H Activation/Functionalization | Directed acylation of a cyclohexyl precursor. rsc.orgsioc-journal.cn |

| Platinum | C-H Acylation | Direct introduction of a keto-ester group onto a cyclohexane ring. nih.govacs.org |

| Copper | Aerobic Deacylation | Synthesis of chiral keto ester building blocks. nih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.orgresearchgate.net For keto ester synthesis, organocatalysts can facilitate a variety of transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations. researchgate.net

In the context of this compound, an organocatalytic approach could be employed to construct the carbon skeleton. For example, a chiral amine or phosphine catalyst could promote the conjugate addition of a nucleophile to an α,β-unsaturated ester, setting a key stereocenter if required. The β-ketoester structural motif is a common target for organocatalytic transformations due to its dual electrophilic and nucleophilic nature. acs.orgresearchgate.net Cinchona alkaloid derivatives, for instance, have been used as catalysts for the α-hydroxylation of β-keto esters. acs.org

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymes, such as lipases and dehydrogenases, can be employed to perform specific transformations with high chemo-, regio-, and enantioselectivity.

For the synthesis of keto esters, lipases can catalyze transesterification reactions. For example, Candida antarctica lipase B (CALB) has been used for the synthesis of β-keto esters through the acylation of alcohols. google.com This method is noted for its mild, solvent-free conditions. google.com

Dehydrogenases are another important class of enzymes for keto ester synthesis. They can catalyze the asymmetric reduction of prochiral ketones and keto esters to produce enantiopure alcohols. nih.gov Conversely, they can also be used for the oxidation of alcohols to ketones. An alcohol dehydrogenase from Clostridium acetobutylicum has shown excellent performance in the reduction of keto esters. thieme-connect.com Whole-cell biocatalysis, using microorganisms like Candida parapsilosis, has also been employed for the reduction of α-keto esters to optically enriched α-hydroxy esters. abap.co.in

Enantioselective and Diastereoselective Synthetic Considerations

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For a molecule like this compound, if a stereocenter were present (for instance, if the cyclohexyl ring were substituted), controlling the stereochemistry would be crucial.

Enantioselective synthesis of keto esters can be achieved through various catalytic methods. Asymmetric organocatalysis has been extensively reviewed as a method for the stereoselective construction of compounds containing the β-ketoester motif. acs.org Chiral transition metal complexes can also be used to catalyze enantioselective reactions. For example, copper-catalyzed methods have been developed for the enantioselective synthesis of α-quaternary ketones and keto esters. nih.gov

Diastereoselective reactions are also important when multiple stereocenters are being created. The choice of catalyst, substrate, and reaction conditions can influence the diastereomeric ratio of the product. For instance, the diastereoselective reduction of optically active α-hydroxy-β-keto esters can lead to the formation of specific diol diastereomers. acs.org

Spectroscopic and Advanced Analytical Characterization of Ethyl 7 Cyclohexyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of ethyl 7-cyclohexyl-7-oxoheptanoate in solution. By analyzing the chemical shifts, signal multiplicities, and correlations in one- and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

In the ¹H NMR spectrum of this compound, signals are distributed according to the electronic environment of the protons. The ethyl ester group is readily identified by a characteristic quartet and triplet. The protons on the aliphatic chain appear as multiplets in the midfield region, while the protons of the cyclohexyl group are typically observed further upfield. The proton alpha to the cyclohexyl ketone is a key diagnostic signal.

Predicted ¹H NMR chemical shifts are presented in the table below.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-2 | ~ 2.30 | Triplet (t) | 2H |

| H-3 | ~ 1.65 | Multiplet (m) | 2H |

| H-4 | ~ 1.35 | Multiplet (m) | 2H |

| H-5 | ~ 1.60 | Multiplet (m) | 2H |

| H-6 | ~ 2.45 | Triplet (t) | 2H |

| H-1' | ~ 2.50 | Multiplet (m) | 1H |

| H-2', H-6' | ~ 1.70-1.90 | Multiplet (m) | 4H |

| H-3', H-5' | ~ 1.20-1.40 | Multiplet (m) | 4H |

| H-4' | ~ 1.20-1.40 | Multiplet (m) | 2H |

| H-1'' | 4.12 | Quartet (q) | 2H |

| H-2'' | 1.25 | Triplet (t) | 3H |

Note: Predicted data is based on theoretical chemical shift values and analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The two carbonyl carbons—one for the ketone and one for the ester—are distinctly observed at the downfield end of the spectrum (>170 ppm). The carbons of the ethyl ester and cyclohexyl ring, along with those of the heptanoate (B1214049) backbone, resonate at characteristic chemical shifts.

Predicted ¹³C NMR chemical shifts are detailed in the table below.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Ester C=O) | ~ 173.5 |

| C-2 | ~ 34.0 |

| C-3 | ~ 24.5 |

| C-4 | ~ 28.8 |

| C-5 | ~ 23.5 |

| C-6 | ~ 42.0 |

| C-7 (Ketone C=O) | ~ 212.0 |

| C-1' | ~ 50.0 |

| C-2', C-6' | ~ 28.5 |

| C-3', C-5' | ~ 25.8 |

| C-4' | ~ 25.5 |

| C-1'' (O-CH₂) | ~ 60.5 |

| C-2'' (CH₃) | ~ 14.2 |

Note: Predicted data is based on theoretical chemical shift values and analysis of structurally similar compounds.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as H-1'' and H-2'' of the ethyl group, and sequentially along the heptanoate chain (H-2 through H-6). It would also confirm the couplings between the different protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (¹J-coupling). sdsu.edu This allows for the unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C NMR data. For instance, the triplet at ~2.30 ppm (H-2) would correlate with the carbon signal at ~34.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different functional groups. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the H-6 protons (~2.45 ppm) to the ketone carbonyl carbon C-7 (~212.0 ppm) and the C-1' carbon of the cyclohexyl ring.

A correlation from the H-2 protons (~2.30 ppm) to the ester carbonyl carbon C-1 (~173.5 ppm).

Correlations from the H-1'' methylene (B1212753) protons (4.12 ppm) to the ester carbonyl carbon C-1 and the methyl carbon C-2''.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound, the molecular formula is C₁₅H₂₆O₃. The theoretical exact mass can be calculated and compared to the experimental value.

Molecular Formula: C₁₅H₂₆O₃

Calculated Exact Mass: 254.1882 Da

An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure. Key fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl groups (alpha-cleavage) and rearrangements.

Predicted Major Fragmentation Pathways:

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 225 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 209 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester (alpha-cleavage). |

| 127 | [C₇H₁₁O]⁺ | Cleavage at the C6-C7 bond (alpha-cleavage), forming the cyclohexylcarbonyl cation. |

| 111 | [C₇H₁₁]⁺ | Loss of CO from the [C₇H₁₁O]⁺ fragment. |

| 155 | [M - C₇H₁₁O]⁺ | Loss of the cyclohexylcarbonyl radical. |

These predicted fragmentation patterns, in conjunction with NMR data, provide a comprehensive and robust characterization of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained, which acts as a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the ester and the ketone.

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl. Saturated aliphatic esters generally show a strong C=O stretching band in the region of 1750-1735 cm⁻¹. The ketone carbonyl group in a cyclohexyl ring, which is a six-membered cyclic ketone, typically absorbs around 1715 cm⁻¹.

Furthermore, the presence of the ester group is confirmed by the characteristic C-O stretching vibrations, which are expected to appear as two strong bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain and the cyclohexyl ring will be observed in the 3000-2850 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong (two bands) |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |

| C-H (Aliphatic) | Bend | 1465 - 1370 | Variable |

Chromatographic Methods for Purity and Quantitative Assessment

Chromatographic techniques are indispensable for separating this compound from any impurities or byproducts and for its precise quantification. Both gas and liquid chromatography are well-suited for the analysis of this high-molecular-weight keto ester.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. For successful GC analysis, the compound must be thermally stable and have a sufficiently high vapor pressure to be volatilized in the GC inlet without decomposition.

A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5ms). The oven temperature would be programmed to ramp up to a temperature that allows for the efficient elution of this relatively high-boiling-point analyte. The use of a flame ionization detector (FID) would provide excellent sensitivity for quantification, while a mass spectrometer (MS) detector would offer definitive identification based on the compound's mass spectrum and fragmentation pattern.

Key parameters for a potential GC method are outlined in the table below.

| Parameter | Specification |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | e.g., 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is another powerful tool for the analysis of this compound. LC is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, although this is not expected to be a major concern for the target compound.

For the separation of this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column would be used as the stationary phase, and the mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation and a reasonable analysis time.

Detection can be accomplished using a UV detector, as the carbonyl groups exhibit some UV absorbance, typically at low wavelengths (around 210 nm). However, for higher sensitivity and selectivity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed.

A summary of potential HPLC conditions is provided in the table below.

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 60% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV (210 nm), ELSD, or MS |

Chemical Reactivity and Synthetic Transformations of Ethyl 7 Cyclohexyl 7 Oxoheptanoate

Reactions of the Ketone Functionality

The ketone group, characterized by a carbonyl (C=O) function flanked by a cyclohexyl ring and a hexanoate chain, is a primary site for nucleophilic attack and condensation reactions. The steric bulk of the adjacent cyclohexyl group can influence the stereochemical outcome of these reactions.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. openochem.org This reaction proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The geometry of the nucleophilic attack is often described by the Bürgi-Dunitz trajectory, approaching the carbonyl carbon at an angle of approximately 107°. openochem.org For cyclohexanone derivatives, the stereochemical outcome—whether the nucleophile adds from the axial or equatorial face—is influenced by steric and electronic factors. researchgate.netyoutube.com Small nucleophiles may favor axial attack to avoid torsional strain, while bulkier nucleophiles often prefer equatorial attack to minimize steric hindrance. youtube.com

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org In contrast, acidic conditions first involve protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a weaker nucleophile. openochem.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol or ethanol, and it typically does not reduce the ester group. libretexts.org The reaction with NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk While it effectively reduces the ketone, it would also reduce the ester functionality of Ethyl 7-cyclohexyl-7-oxoheptanoate to a primary alcohol. Therefore, for selective ketone reduction, NaBH₄ is the preferred reagent.

Another classical method for the complete reduction of the ketone down to a methylene (B1212753) group (CH₂) is the Wolff-Kishner reduction. This reaction uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures, converting the ketone into a hydrazone intermediate which then eliminates nitrogen gas to form the alkane. masterorganicchemistry.com

Table 2: Ketone Reduction Reactions and Products

| Reaction | Reagent(s) | Solvent | Product of Ketone Reduction |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Ethyl 7-cyclohexyl-7-hydroxyheptanoate |

Aldol (B89426) Condensation: Ketones possessing α-hydrogens, like this compound, can undergo aldol condensation reactions in the presence of an acid or base catalyst. wikipedia.org The reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. youtube.com In a self-condensation, two molecules of the keto-ester would react to form a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. wikipedia.org In a crossed aldol condensation, the keto-ester can react with a different aldehyde or ketone. wikipedia.org To avoid a complex mixture of products in a crossed reaction, the reaction partner is often a non-enolizable aldehyde (lacking α-hydrogens), such as benzaldehyde. wikipedia.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine or pyridine. wikipedia.orgresearchgate.net The initial product is a β-hydroxy compound which dehydrates to form a stable α,β-unsaturated product. wikipedia.org The Doebner modification uses pyridine as a solvent and a reactant with a carboxylic acid group, like malonic acid, which often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 3: Condensation Reactions of the Ketone Functionality

| Reaction Type | Reactant Partner Example | Catalyst | Typical Product |

|---|---|---|---|

| Self-Aldol Condensation | (Another molecule of the keto-ester) | Sodium Hydroxide (NaOH) | β-Hydroxy keto-ester dimer |

| Crossed Aldol Condensation | Benzaldehyde | Sodium Hydroxide (NaOH) | α,β-Unsaturated keto-ester |

Transformations Involving the Ester Functionality

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. These reactions are fundamental for converting the ester into other carboxylic acid derivatives.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by reaction with water to form a carboxylic acid and an alcohol. chemguide.co.uk This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where a dilute acid (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The final products are 7-cyclohexyl-7-oxoheptanoic acid and ethanol.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). chemguide.co.ukwikipedia.org The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The expulsion of the ethoxide ion forms the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. wikipedia.org An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, reacting it with a different alcohol (e.g., methanol) would result in the formation of Mthis compound and ethanol. This is an equilibrium process, and using a large excess of the new alcohol as the solvent can shift the equilibrium toward the desired product. masterorganicchemistry.com

Table 4: Hydrolysis and Transesterification of the Ester Group

| Reaction | Reagent(s) | Conditions | Product of Ester Transformation |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heat (reflux) | 7-Cyclohexyl-7-oxoheptanoic Acid |

| Base-Promoted Hydrolysis | NaOH, H₂O | Heat (reflux), then H₃O⁺ workup | 7-Cyclohexyl-7-oxoheptanoic Acid |

Amidation (Aminolysis): Esters can be converted to amides by heating with ammonia or a primary or secondary amine. chemistrysteps.com This reaction, known as aminolysis, typically requires higher temperatures because the alkoxy group is a relatively poor leaving group compared to the halide in an acyl chloride. chemistrysteps.com The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of ethanol. chemistrysteps.com The use of strong bases like potassium tert-butoxide can promote the direct amidation of esters under milder conditions. rsc.org

The reaction with ammonia would yield 7-cyclohexyl-7-oxoheptanamide. Using a primary amine (e.g., methylamine) would produce an N-substituted amide, while a secondary amine (e.g., dimethylamine) would result in an N,N-disubstituted amide.

Table 5: Amidation of this compound

| Amine Reagent | Product Name | Amide Type |

|---|---|---|

| Ammonia (NH₃) | 7-Cyclohexyl-7-oxoheptanamide | Primary |

| Methylamine (CH₃NH₂) | N-Methyl-7-cyclohexyl-7-oxoheptanamide | Secondary |

Reactivity Profile of the Alpha-Keto Ester Moiety

The alpha-keto ester functionality is a versatile synthon in organic synthesis, characterized by two adjacent electrophilic centers (the ketone and ester carbonyls) and an enolizable alpha-position. This arrangement allows for a rich and diverse range of chemical reactions.

While this compound itself is acyclic, its alpha-keto ester moiety can be a key component in the formation of cyclic and heterocyclic structures. Intramolecular reactions, such as the Dieckmann condensation, are plausible if the molecule were modified to contain a second ester group at a suitable position on the alkyl chain. The Dieckmann condensation of 1,6- and 1,7-diesters is a powerful method for forming five- and six-membered rings, respectively. libretexts.orgpressbooks.pub In a hypothetical derivative of this compound with a terminal ester group, base-catalyzed intramolecular condensation would lead to a cyclic beta-keto ester.

The alpha-keto ester functionality is also a valuable precursor for the synthesis of various heterocycles. researchgate.net For instance, condensation reactions with dinucleophiles can lead to the formation of a wide array of heterocyclic systems. The reaction with hydrazine or its derivatives can yield pyrazolone structures, while reaction with hydroxylamine can lead to isoxazolones. Furthermore, alpha-keto esters can participate in cycloaddition reactions. For example, asymmetric [3+2] cycloadditions with nitrones have been developed to produce isoxazolidines with high stereoselectivity. nih.gov

Table 1: Representative Heterocycle Formation Reactions with Alpha-Keto Esters

| Reactant | Reaction Type | Resulting Heterocycle | Reference Example |

|---|---|---|---|

| Hydrazine | Condensation | Pyrazolone | General synthesis of pyrazolones from beta-keto esters. |

| Nitrones | [3+2] Cycloaddition | Isoxazolidine | Nickel-catalyzed reaction of β,γ-unsaturated α-ketoesters with nitrones. nih.gov |

| Olefinic Azlactones | [4+2] Annulation | Dihydropyranone | Organo-catalyzed hetero-Diels-Alder reaction. nih.gov |

The ketone carbonyl group in the alpha-keto ester moiety is electrophilic and can readily participate in Aldol and similar carbon-carbon bond-forming reactions. beilstein-journals.orgmsu.edu In a crossed Aldol reaction, the enolate of another ketone or aldehyde can add to the ketone of this compound. To achieve selectivity in such reactions and avoid self-condensation of the enolizable partner, it is often necessary to use a non-enolizable aldehyde or to pre-form the enolate of the nucleophilic partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). masterorganicchemistry.com

A related and highly relevant reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. msu.edumasterorganicchemistry.com While the cyclohexyl group is not aromatic, the principle of using a non-enolizable carbonyl partner to control the reaction outcome is applicable. The alpha-keto ester can also undergo reactions with "masked" enolates, such as silyl enol ethers in the Mukaiyama aldol reaction, which is typically promoted by a Lewis acid. wikipedia.org

The Claisen condensation, a reaction between two ester molecules to form a beta-keto ester, is also a related transformation. vanderbilt.edulibretexts.org While this compound would not undergo a standard Claisen condensation with itself due to the ketone functionality, it could potentially act as the electrophilic component in a crossed Claisen condensation with the enolate of another ester.

The alpha-keto group is a prime site for stereoselective transformations, most notably reductions to form alpha-hydroxy esters, which are valuable chiral building blocks. The asymmetric reduction of alpha-keto esters can be achieved with high enantioselectivity using various methods.

Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), is a powerful tool for the stereoselective reduction of ketones. mdpi.comnih.gov These enzymes can reduce the alpha-keto group to either the (R)- or (S)-alpha-hydroxy ester with high conversion and excellent enantiomeric excess, depending on the specific enzyme used. mdpi.comnih.gov

Chemical methods for stereoselective reduction are also well-established. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can afford high levels of stereocontrol. The stereochemical outcome of these reductions can often be predicted by models that consider the steric and electronic properties of the substrate and reagent. The bulky cyclohexyl group in this compound would be expected to play a significant role in directing the stereochemical course of such a reduction by influencing the preferred trajectory of the incoming hydride reagent.

Table 2: Examples of Stereoselective Reduction of α-Keto Esters

| Method | Reagent/Catalyst | Product | Stereoselectivity (ee) | Reference Example |

|---|---|---|---|---|

| Bioreduction | Ketoreductases (KREDs) | (R)- or (S)-α-hydroxy ester | Up to >99% | Bioreduction of various α-diazo-β-keto esters. mdpi.comnih.gov |

| Asymmetric Hydrogenation | Iridium/f-amphol | anti-α-alkyl-β-hydroxy ester | Up to >99% | Dynamic kinetic resolution of α-substituted β-ketoesters. researchgate.net |

| Chelation-Controlled Reduction | TiCl₄, BH₃·py | syn-α-alkyl-β-hydroxy ester | High d.e. | Reduction of α-alkyl-β-keto esters. researchgate.net |

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring predominantly adopts a chair conformation to minimize angular and torsional strain. weebly.com The substituent, in this case, the -(CO)-(CH₂)₅-COOEt chain, will preferentially occupy an equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. youtube.com This conformational preference can have a significant impact on the reactivity of the adjacent ketone.

The steric bulk of the equatorially disposed cyclohexyl group can influence the facial selectivity of nucleophilic attack on the ketone carbonyl. Reagents may preferentially approach from the less hindered face, leading to a degree of diastereoselectivity in reactions such as hydride reductions or Grignard additions. The rigidity and conformational bias imparted by the cyclohexyl ring can be a key element in stereocontrolled synthesis. spcmc.ac.in For reactions that proceed via an E2 elimination mechanism on the cyclohexyl ring (if a suitable leaving group were present), a strict stereoelectronic requirement for an anti-periplanar arrangement of the leaving group and a beta-proton would dictate the regiochemical outcome of the reaction. youtube.com

While the alpha-keto ester is the more reactive site, selective functionalization of the cyclohexyl ring is also conceivable, although it presents a significant challenge due to the presence of multiple unactivated C-H bonds. Free radical halogenation, for instance, could introduce a halogen onto the cyclohexyl ring, with some selectivity for the tertiary C-H bond at the point of attachment to the carbonyl group. However, such conditions could also lead to reactions at the alpha-position of the ketone.

More modern methods of C-H functionalization could offer a more controlled approach. Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy. However, in the current structure, there is no obvious directing group that would selectively target the cyclohexyl ring over the alkyl chain. Nevertheless, the development of new catalytic systems may enable the selective derivatization of such saturated rings in the presence of other functional groups. acs.org The ability to introduce new functional groups onto the cyclohexyl ring would significantly expand the synthetic utility of this compound, allowing for the creation of more complex and diverse molecular architectures.

Computational and Theoretical Investigations of Ethyl 7 Cyclohexyl 7 Oxoheptanoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to Ethyl 7-cyclohexyl-7-oxoheptanoate allows for a detailed exploration of its fundamental chemical characteristics.

Elucidation of Electronic Structure and Geometrical Parameters

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the chair conformation of the cyclohexane (B81311) ring is expected to be the most stable, a common feature in cyclohexane-containing structures. The electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can also be mapped, providing insights into the molecule's reactivity. The carbonyl groups of the ketone and ester functionalities are anticipated to be the primary sites of electrophilic attack due to the polarization of the C=O bonds.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value |

| C=O Bond Length (Ketone) | ~1.22 Å |

| C=O Bond Length (Ester) | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.35 Å |

| Average C-C Bond Length (Cyclohexyl) | ~1.54 Å |

| Average C-C-C Bond Angle (Cyclohexyl) | ~111.5° |

Theoretical Analysis of Reaction Mechanisms and Transition States

DFT is a valuable tool for modeling reaction pathways, allowing for the identification of transition states and the calculation of activation energies. For this compound, potential reactions could include nucleophilic attack at the carbonyl carbons or enolate formation adjacent to the ketone. Theoretical analysis can elucidate the step-by-step mechanism of such transformations. For example, in a hypothetical hydrolysis reaction, DFT could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the ester bond, identifying the rate-determining step. The bonding evolution theory, when applied alongside DFT, can offer a deeper understanding of the electronic density changes throughout a reaction pathway. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT can be used to calculate the vibrational frequencies corresponding to its infrared (IR) spectrum. Key predicted peaks would include the characteristic C=O stretching frequencies for the ketone and ester groups, which would likely appear at different wavenumbers, and the C-H stretching frequencies of the cyclohexyl and ethyl groups. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for the various carbon and hydrogen atoms can be predicted, aiding in the structural elucidation of the molecule. These calculations can also help in determining the relative energies of different conformers, confirming the most stable spatial arrangements.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a detailed view of its conformational dynamics.

Exploration of Conformational Landscapes in Long-Chain Keto Esters

Long-chain keto esters like this compound possess significant conformational flexibility due to the rotatable single bonds in the heptanoate (B1214049) chain. MD simulations can explore the potential energy surface of the molecule, identifying various low-energy conformations and the transitions between them. These simulations can reveal how the molecule folds and changes shape over time in different environments, such as in a vacuum or in a solvent. The trajectory data from MD simulations can be analyzed to understand the distribution of different conformers and the free energy barriers separating them. For complex systems, coarse-grained models can be developed to study larger-scale phenomena over longer timescales. nih.gov

Table 2: Representative Conformational States of the Heptanoate Chain

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Population |

| Extended (anti) | ~180° | High |

| Gauche | ~±60° | Moderate |

| Eclipsed | ~0° | Low (transitional) |

Predictive Modeling of Reactivity and Selectivity

While direct computational studies specifically targeting this compound are not extensively available in public literature, predictive modeling of its reactivity and selectivity can be inferred from theoretical investigations of analogous compounds, such as β-keto esters and cyclohexyl ketones. These studies employ computational methods to forecast reaction outcomes, understand reaction mechanisms, and rationalize selectivity, providing a framework for anticipating the chemical behavior of the target molecule.

Theoretical Reactivity of Keto and Ester Carbonyl Groups

This compound possesses two distinct carbonyl functionalities: a ketone and an ester. Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of reactivity indices that can predict which site is more susceptible to nucleophilic or electrophilic attack.

In a study on β-keto ester analogues, DFT calculations were used to analyze their electronic structure and predict reactivity. researchgate.netmdpi.com The local reactivity was assessed using condensed Fukui functions, which indicate the most probable sites for nucleophilic and electrophilic attacks. For some β-keto esters, the theoretical local reactivity study showed that nucleophilic attack is preferred at the keto C-carbonyl, while for others, the ester C-carbonyl is the more reactive site. mdpi.com This differential reactivity is attributed to the electronic influence of the substituents on the molecule. researchgate.netmdpi.com

For this compound, we can hypothesize a similar computational approach. The electron-donating or withdrawing nature of the cyclohexyl group and the ethyl group, along with the length of the heptanoate chain, would influence the electrophilicity of the two carbonyl carbons. A computational analysis would likely involve the optimization of the molecule's geometry and calculation of its molecular orbitals to determine the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites.

A hypothetical comparison of the reactivity of the carbonyl groups in this compound based on analogous systems is presented in Table 1.

Table 1: Predicted Reactivity of Carbonyl Groups in this compound based on Analogous Systems

| Carbonyl Group | Predicted Susceptibility to Nucleophilic Attack | Rationale based on Analogous Systems |

| Ketone (Cyclohexyl-C=O) | Higher | The ketone carbonyl is generally more electrophilic than the ester carbonyl due to the resonance donation from the oxygen atom in the ester group, which reduces the positive charge on the carbonyl carbon. libretexts.org |

| Ester (-COO-Et) | Lower | The ester group is generally less reactive towards nucleophiles compared to a ketone. libretexts.org |

Predictive Modeling of Nucleophilic Addition to the Cyclohexyl Ketone

The stereoselectivity of nucleophilic addition to substituted cyclohexanones is a well-studied area in computational chemistry. academie-sciences.fracs.org Early computational studies, even with simple models, were able to establish the fundamental principles of this reaction, such as the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group. academie-sciences.fr

For this compound, the cyclohexyl ketone moiety is the primary site for stereoselective transformations. Predictive models for the addition of nucleophiles (e.g., hydrides, organometallics) would focus on determining the most stable transition state leading to either axial or equatorial attack. These models often consider:

Steric Hindrance: The bulky cyclohexyl group and the adjacent heptanoate chain will influence the trajectory of the incoming nucleophile.

Electronic Effects: The electronic properties of the substituents on the cyclohexyl ring (in this case, the rest of the molecule) can affect the stability of the transition state. researchgate.net

Torsional Strain: The conformational flexibility of the cyclohexyl ring and the developing strain in the transition state are critical factors.

Computational studies on simpler cyclohexanones have shown that the stereochemical outcome can be highly dependent on the nature of the nucleophile and the reaction conditions. academie-sciences.fr For instance, the reduction of ketones to secondary alcohols can be modeled to predict the enantiomeric excess and product distribution. nih.gov

Table 2: Factors Influencing Predicted Selectivity in Nucleophilic Addition to the Cyclohexyl Ketone Moiety

| Factor | Influence on Selectivity | Computational Method |

| Steric Hindrance | Favors attack from the less hindered face. | Molecular mechanics (MM) or quantum mechanics (QM) calculations to determine the steric accessibility of the carbonyl carbon. |

| Electronic Effects | Stabilization or destabilization of the transition state. | DFT calculations to analyze the electronic structure and orbital interactions. researchgate.net |

| Solvent Effects | Can influence the stability of the transition state and the nucleophile's reactivity. | Continuum solvation models (e.g., PCM) or explicit solvent molecules in the calculation. academie-sciences.fr |

Predictive Modeling of Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is another key reaction where predictive modeling can be applied to this compound. organic-chemistry.org This reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the ketone. The general order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two possible products of Baeyer-Villiger oxidation of the cyclohexyl ketone would result from the migration of either the cyclohexyl group or the alkyl chain of the heptanoate. Based on the established migratory aptitude, the cyclohexyl group is predicted to migrate preferentially.

DFT studies have been employed to investigate the mechanism of the Baeyer-Villiger reaction, including the formation of the Criegee intermediate and the subsequent rearrangement. researchgate.netnih.gov These computational models can provide detailed energy profiles of the reaction pathways, allowing for a quantitative prediction of the major product.

Table 3: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Predicted Product | Rationale based on Migratory Aptitude |

| Cyclohexyl group | Ethyl 7-oxo-7-(cyclohexyloxy)heptanoate | The cyclohexyl group has a higher migratory aptitude than a primary alkyl group. organic-chemistry.org |

| Heptanoate alkyl chain | Cyclohexyl 6-(ethoxycarbonyl)hexanoate | Less likely due to the lower migratory aptitude of the primary alkyl group. |

Derivatization and Advanced Functionalization Strategies

Strategic Modifications of the Ester Group for Diverse Molecular Design

The ethyl ester group is a primary site for modification, allowing for the synthesis of a wide range of derivatives. These transformations are fundamental for altering the molecule's physical properties and for preparing it for further coupling reactions.

Hydrolysis: The most fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 7-cyclohexyl-7-oxoheptanoic acid. nih.gov This reaction, typically carried out under acidic or basic conditions, unmasks a versatile carboxyl group that can be used in a variety of subsequent reactions, including amide bond formation and other coupling chemistries.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups through transesterification. This process, catalyzed by acid or base in the presence of a different alcohol, allows for the fine-tuning of the molecule's solubility and reactivity.

Reduction: The ester can be selectively reduced to a primary alcohol (ethyl 8-hydroxy-8-cyclohexyl-octanoate) using powerful reducing agents like lithium aluminum hydride. This transformation introduces a new hydroxyl functional group, which can be used for etherification, further oxidation, or as a nucleophile in other reactions.

Amidation: Direct reaction with amines can convert the ester into the corresponding amides. This introduces a nitrogen-containing functional group and provides a pathway to a diverse class of molecules with potential biological relevance.

Table 1: Key Transformations of the Ester Group in Ethyl 7-cyclohexyl-7-oxoheptanoate

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Prepares for amide coupling, further derivatization. nih.gov |

| Transesterification | R'OH, Acid/Base Catalyst | New Ester (R' ≠ Ethyl) | Modifies solubility and steric properties. |

| Reduction | LiAlH₄ | Primary Alcohol | Introduces a hydroxyl group for further reactions. |

| Amidation | R'R''NH | Amide | Incorporates nitrogen; creates peptide-like linkages. |

Directed Functionalization at the Cyclohexyl Ring

The cyclohexyl ketone is a hub of reactivity, providing numerous avenues for functionalization. Reactions at this site can alter the ring's conformation and introduce new stereocenters.

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent. Small, unhindered reagents like sodium borohydride (B1222165) tend to favor axial attack on the carbonyl, leading to an equatorial hydroxyl group. youtube.com In contrast, bulky reducing agents prefer to approach from the less hindered equatorial face, resulting in an axial alcohol. youtube.com

Ketalization: The ketone can be protected by forming a cyclic ketal with a diol, such as ethylene (B1197577) glycol, under acidic conditions. youtube.com This strategy is crucial in multi-step syntheses to prevent the ketone from reacting while other parts of the molecule are being modified. The ketal can be easily removed later via acid-catalyzed hydrolysis. youtube.com

Enolate Formation and Alkylation: The α-carbon on the cyclohexyl ring is acidic and can be deprotonated with a suitable base to form an enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, to form a new carbon-carbon bond. When using unsymmetrical ketones, a mixture of regioisomeric enolates can form, potentially leading to a mixture of products. youtube.com

Michael Addition: The enolate derived from the cyclohexyl ketone can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds. youtube.com This reaction is a powerful tool for forming carbon-carbon bonds and constructing more complex carbocyclic frameworks. youtube.com

Table 2: Methods for Functionalization at the Cyclohexyl Ketone

| Reaction Type | Reagents | Key Intermediate/Product | Synthetic Purpose |

|---|---|---|---|

| Stereoselective Reduction | NaBH₄ or L-Selectride® | Secondary Alcohol | Creates a new stereocenter with predictable orientation. youtube.com |

| Ketal Protection | Ethylene Glycol, H⁺ | Cyclic Ketal | Masks the ketone's reactivity during other transformations. youtube.com |

| α-Alkylation | Base (e.g., LDA), R-X | α-Substituted Ketone | Forms a new C-C bond on the cyclohexyl ring. youtube.com |

| Michael Addition | Base, α,β-Unsaturated Ketone/Ester | 1,5-Dicarbonyl Compound | Enables ring-forming cascades and complex adducts. youtube.com |

Methods for Introducing Additional Stereocenters and Chirality

A key challenge and opportunity in modern organic synthesis is the ability to control stereochemistry. The β-ketoester structure of this compound is an excellent platform for asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.

Asymmetric Reduction of the Ketone: While chemical methods offer some stereocontrol, biocatalytic reductions provide an environmentally friendly route to enantiopure alcohols. nih.gov Enzymes such as (S)-1-phenylethanol dehydrogenase (PEDH) can reduce prochiral ketones with excellent enantiomeric excess, providing a reliable method for establishing a chiral hydroxyl group. nih.gov

Asymmetric α-Alkylation and Allylation: Creating a stereocenter at the α-carbon is challenging due to the risk of racemization. nih.gov Advanced catalytic systems, such as a hybrid palladium and ruthenium catalyst system, enable the asymmetric allylation of β-keto esters under nearly neutral conditions, preventing epimerization. nih.gov This method can generate products with high diastereo- and enantioselectivity, and can even be used to create up to three adjacent stereogenic centers. nih.gov

Chiral Auxiliary-Mediated Functionalization: Chirality can be induced by temporarily installing a chiral auxiliary. For instance, the ketoester can be converted into a chiral enamine using a readily available chiral diamine like trans-1,2-diaminocyclohexane. mdpi.com This chiral enamine can then react with an electrophile, with the auxiliary directing the stereochemical outcome. Subsequent removal of the auxiliary reveals the enantioenriched product, as demonstrated in the synthesis of α-trifluoromethylthio-β-ketoesters. mdpi.com

Cooperative Catalysis for Asymmetric Additions: A B/Cu cooperative catalytic system has been developed for the asymmetric propargylic substitution of ketone enolates. acs.org This method allows for the introduction of a propargyl group, which is a versatile functional handle for further synthesis, creating chiral β-ethynyl ketones with high yield and enantioselectivity. acs.org

Table 3: Comparison of Asymmetric Methods for Introducing Stereocenters

| Method | Target Site | Catalyst/Reagent Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Ketone Carbonyl | Biocatalyst (e.g., PEDH) | Produces enantiopure secondary alcohols. | nih.gov |

| Asymmetric Dehydrative Allylation | α-Carbon | Synergistic Ru/Pd Chiral Complexes | Creates α-mono-substituted products with high stereoselectivity. | nih.gov |

| Chiral Auxiliary Approach | α-Carbon | Chiral Diamine Auxiliary | Directs stereoselective electrophilic attack. | mdpi.com |

| Asymmetric Propargylic Substitution | α-Carbon | Cooperative B/Cu System with Chiral Ligand | Installs a chiral center and an alkyne group simultaneously. | acs.org |

Utility as a Building Block in Complex Chemical Synthesis

The ability to perform selective and stereocontrolled modifications at its various functional sites makes this compound and its derivatives powerful building blocks for constructing complex molecular targets, including natural products and pharmacologically active agents.

The strategic introduction of functional groups and stereocenters transforms the simple starting material into a high-value intermediate. For example, the product of the asymmetric dehydrative allylation of a β-keto ester has been utilized in the formal synthesis of (+)-pancratistatin, a natural product with potent anticancer activity. nih.gov This demonstrates how a reaction performed on the core ketoester structure can be a key step in a larger synthetic campaign.

Furthermore, the introduction of specialized functional groups, such as the propargyl group via B/Cu catalysis, yields products that are key precursors to biologically relevant molecules like GPR40 agonists. acs.org The alkyne handle itself is extremely useful for click chemistry, Sonogashira couplings, and other transformations to rapidly build molecular diversity. Similarly, incorporating fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates. mdpi.com

The compound's structure allows for a modular approach to synthesis. One functional group can be modified while another is protected, or the two groups can be used in a tandem reaction sequence. This synthetic flexibility makes it an attractive starting point for developing libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. researchgate.net

Table 4: Summary of this compound as a Synthetic Building Block

| Functional Handle | Derivatization Strategy | Resulting Intermediate | Application in Complex Synthesis |

|---|---|---|---|

| β-Ketoester | Asymmetric α-Allylation | Chiral α-allyl-β-ketoester | Key step in the formal synthesis of (+)-pancratistatin. nih.gov |

| Ketone Enolate | Asymmetric Propargylation | Chiral β-ethynyl ketone | Precursor to GPR40 agonists and other bioactive molecules. acs.org |

| Ester Group | Hydrolysis & Amide Coupling | Peptidomimetics | Building blocks for drug discovery and materials science. |

| Ketone Carbonyl | Asymmetric Reduction | Chiral Secondary Alcohol | Introduces a defined stereocenter for natural product synthesis. nih.gov |

Enzymatic Interactions and Mechanistic Studies Excluding Direct Biological Activity

Mechanistic Investigations of Substrate Recognition by Esterases and Lipases

The recognition of Ethyl 7-cyclohexyl-7-oxoheptanoate by esterases and lipases is a critical first step in its enzymatic hydrolysis. This process is governed by the specific three-dimensional architecture of the enzyme's active site and the complementary physicochemical properties of the substrate. The cyclohexyl group, being bulky and hydrophobic, is hypothesized to play a significant role in the initial binding and orientation of the substrate within the enzyme's binding pocket.

Research in this area focuses on identifying the key amino acid residues that form the binding site and interact with the different moieties of the substrate. Techniques such as site-directed mutagenesis are employed to substitute specific amino acids within the active site to probe their contribution to substrate affinity and specificity. For instance, replacing a hydrophobic residue with a polar one can significantly diminish the binding of the non-polar cyclohexyl group, thereby reducing the catalytic efficiency.

Enzyme-Catalyzed Transformations: Focusing on Reaction Mechanisms

Once the substrate is appropriately positioned within the active site, the catalytic machinery of the enzyme facilitates its transformation. For esterases and lipases, this typically involves a serine hydrolase mechanism. The catalytic triad, commonly composed of serine, histidine, and aspartate (or glutamate) residues, is central to this process.

The reaction is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester group in this compound. This step is facilitated by the histidine residue, which acts as a general base to deprotonate the serine. The aspartate residue, in turn, stabilizes the positive charge on the histidine, enhancing its basicity. This sequence of events leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the acylation of the serine residue and the release of the ethanol leaving group. The final step involves the deacylation of the enzyme, where a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the 7-cyclohexyl-7-oxoheptanoic acid product.

Computational Approaches to Enzyme-Substrate Binding (e.g., Molecular Docking and Dynamics for Mechanistic Insight)

To gain a more detailed, atomistic understanding of the enzyme-substrate interactions, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. Molecular docking predicts the preferred binding orientation of this compound within the enzyme's active site, providing insights into the initial recognition process. These studies can help identify the specific hydrophobic and hydrogen-bonding interactions that stabilize the enzyme-substrate complex.